![molecular formula C16H12N4O2S2 B2813367 6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 1417637-58-1](/img/structure/B2813367.png)
6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Description
This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of this compound involves several steps. The experimental procedure includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using LC-MS on an Agilent 1100 HPLC apparatus with diode array and mass-selective detectors . The structure includes an amino group attached to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions of this compound involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a yield of 77%, 1 H NMR (400 MHz, DMSO- d6) δ 10.99 (s, 1H, NH), 7.52 (t, J = 2.9 Hz, 1H, Ar–H), 7.28 (d, J = 7.3 Hz, 1H, NH), 6.33–6.28 (m, 1H, Ar–H), 4.32–4.17 (m, 1H, CH), 1.24 (d, J = 6.5 Hz, 6H, 2CH 3). 13 C NMR (100 MHz, DMSO- d6) δ 151.54, 150.19, 148.42, 129.05, 112.84, 101.55, 42.17, 22.97 (2C) .Mechanism of Action
The derivatives of thieno [2,3- d ]pyrimidine were the first series inhibitors for TrmD isolated from Haemophilus influenzae . The covalent bonding of biologically active compounds with similar effect but acting by different mechanisms could lead, by synergism, to compounds with improved activity and less toxicity .
Safety and Hazards
properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-8-11-13(24-12(8)10-7-23-15(17)18-10)19-16(22)20(14(11)21)9-5-3-2-4-6-9/h2-7,11,13H,1H3,(H2,17,18)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULANYNBCSXCGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C4=CSC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione |
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